2,3-Dihydrobenzofuran-6-ol
Overview
Description
2,3-Dihydrobenzofuran-6-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. The 2,3-dihydrobenzofuran structure is characterized by a saturated five-membered oxygen heterocycle fused to a benzene ring. The presence of a hydroxyl group at the 6th position of the benzene ring distinguishes this compound from other benzofuran derivatives. This compound is of significant interest due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-6-ol is a benzofuran derivative that has been shown to have strong biological activities . It has been found to have significant cell growth inhibitory effects on different types of cancer cells . The primary targets of this compound are these cancer cells, where it exhibits its anti-tumor activity .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the cancer cells. It has been found to have significant cell growth inhibitory effects . This suggests that this compound interacts with the cellular machinery involved in cell growth and proliferation, leading to the inhibition of these processes .
Biochemical Pathways
Given its anti-tumor activity, it is likely that it affects pathways involved in cell growth and proliferation . The downstream effects of this interaction would be the inhibition of tumor growth and potentially the induction of cell death in the cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell growth in various types of cancer cells . This leads to the potential reduction in tumor size and could potentially lead to the death of the cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs could potentially affect the efficacy of this compound. Additionally, factors such as pH and temperature could potentially influence the stability of this compound .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzofuran-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain fungal, bacterial, and viral proteins . The compound exhibits binding affinity to active residues of these proteins, which can be explored through molecular docking and molecular dynamics simulations . These interactions suggest that this compound could be a potential candidate for developing antimicrobial agents.
Cellular Effects
This compound affects various types of cells and cellular processes. It has demonstrated significant cell growth inhibitory effects on different cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to active sites of target proteins, leading to inhibition of their activity . This binding can be studied using molecular docking techniques, which reveal the potential interactions and binding affinities of this compound with various proteins . Additionally, the compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target proteins and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including cytotoxicity and organ damage . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its bioavailability and therapeutic efficacy, making it important to study its transport mechanisms in detail.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of ortho-hydroxyaryl ketones. For example, the reaction of 2-hydroxyacetophenone with ethylene glycol in the presence of an acid catalyst can yield this compound. Another approach involves the reduction of 6-hydroxy-2,3-dihydrobenzofuran-2-one using suitable reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Advanced techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex polycyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-hydroxy-2,3-dihydrobenzofuran-2-one, while reduction can produce fully saturated derivatives .
Scientific Research Applications
2,3-Dihydrobenzofuran-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and functional materials .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-6-ol can be compared with other similar compounds such as:
Benzofuran: Lacks the saturated five-membered oxygen heterocycle and hydroxyl group.
2,3-Dihydrobenzofuran: Similar structure but without the hydroxyl group at the 6th position.
6-Hydroxybenzofuran: Contains a hydroxyl group but lacks the saturated five-membered oxygen heterocycle.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFNMXBIRZBSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481776 | |
Record name | 2,3-dihydrobenzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23681-89-2 | |
Record name | 2,3-dihydrobenzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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